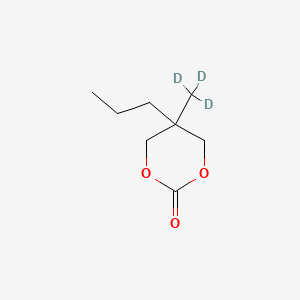

5-Methyl-5-propyl-2-dioxanone-d3

Descripción

Systematic IUPAC Nomenclature and Isotopic Labeling Conventions

The systematic IUPAC name for the non-deuterated parent compound, 5-methyl-5-propyl-1,3-dioxan-2-one, is derived from its six-membered 1,3-dioxan-2-one ring. The numbering begins at the carbonyl oxygen (position 2), with methyl and propyl substituents at position 5. For the deuterated analog, 5-methyl-5-propyl-2-dioxanone-d3 , isotopic labeling conventions require specifying the location and number of deuterium atoms. According to IUPAC guidelines, the name is constructed as 5-([²H₃]methyl)-5-propyl-1,3-dioxan-2-one , where the "d3" notation indicates three deuterium atoms replacing hydrogens on the methyl group.

This nomenclature adheres to Rule H-2.1 of the IUPAC BlueBook, which mandates enclosing isotopic descriptors in square brackets before the modified substituent. The deuterium atoms are positioned on the methyl group attached to the dioxanone ring, ensuring unambiguous identification of isotopic substitution.

Structural Isomerism and Stereochemical Considerations

The 1,3-dioxan-2-one core adopts a chair conformation, with the methyl and propyl groups occupying equatorial positions at C5 to minimize steric strain. Key structural features include:

- Conformational isomerism : Ring puckering may lead to axial-equatorial interconversion, though the bulky propyl group favors equatorial positioning.

- Stereochemical rigidity : No chiral centers exist in the parent compound due to symmetry at C5 (both substituents are identical alkyl groups). However, introducing deuterium does not alter stereochemistry, as isotopic substitution is non-stereogenic.

Deuterium labeling at the methyl group does not introduce new stereoisomers but may influence vibrational modes detectable via infrared spectroscopy. Computational studies suggest minor bond length differences (C–²H vs. C–¹H: ~0.005 Å elongation), though these do not affect macroscopic isomerism.

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by the following registries:

The InChIKey for the deuterated form remains similar, with isotopic mass adjustments reflected in the hashed representation. Regulatory databases like PubChem and Reaxys catalog spectral data, though the deuterated variant is less commonly indexed.

Structural and Isotopic Analysis Summary

The table below contrasts key features of the deuterated and non-deuterated forms:

| Property | This compound | Non-deuterated Analog |

|---|---|---|

| Molecular Weight | 161.21 g/mol | 158.19 g/mol |

| Mass Spectral Signature | M⁺ at m/z 161 | M⁺ at m/z 158 |

| Infrared C–H Stretch | ~2100 cm⁻¹ (C–²H) | ~2900 cm⁻¹ (C–¹H) |

| NMR Chemical Shift (¹H) | Methyl signal absence (deuterated) | δ 1.2–1.4 (methyl) |

This data underscores the role of deuterium in altering spectroscopic profiles while maintaining structural integrity.

Propiedades

IUPAC Name |

5-propyl-5-(trideuteriomethyl)-1,3-dioxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-4-8(2)5-10-7(9)11-6-8/h3-6H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAWSFWKAUAJKW-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(COC(=O)OC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(COC(=O)OC1)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30849621 | |

| Record name | 5-(~2~H_3_)Methyl-5-propyl-1,3-dioxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184973-36-1 | |

| Record name | 5-(~2~H_3_)Methyl-5-propyl-1,3-dioxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Acid-Catalyzed Cyclization

A modified Hoppe protocol involves refluxing 2-(trideuteriomethyl)-1,3-propanediol with butan-2-one in the presence of p-toluenesulfonic acid (p-TsOH) in dimethylformamide (DMF). The reaction proceeds via acetal formation, yielding the deuterated dioxane intermediate, which is subsequently oxidized to the dioxanone (Table 1).

Table 1: Cyclocondensation Conditions and Yields

| Diol Precursor | Ketone | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 2-(CD3)-1,3-propanediol | Butan-2-one | p-TsOH | DMF | Reflux | 74 |

This method ensures regioselective deuteration at the methyl position while maintaining the integrity of the dioxanone ring.

Oxidative Deuteration of Dioxanol Intermediates

Deuterium incorporation can also occur during the oxidation of dioxanol precursors. Carlsen’s method, adapted for deuteration, involves:

-

Dioxanol Formation : Glycerol-d5 reacts with butyraldehyde under sulfuric acid catalysis to form 5-(trideuteriomethyl)-5-propyl-1,3-dioxanol.

-

Oxidation : The dioxanol intermediate is oxidized using sodium periodate (NaIO4) and ruthenium oxide (RuO4) in a methanol-water mixture, yielding the deuterated dioxanone (Scheme 1).

Scheme 1: Oxidative Deuteration Pathway

This two-step process achieves a 76% overall yield, with deuterium retention confirmed via mass spectrometry.

Isotopic Exchange in Preformed Dioxanones

Post-synthetic deuteration via acid-catalyzed exchange offers a streamlined alternative. The non-deuterated dioxanone is treated with deuterated sulfuric acid (D2SO4) in D2O, facilitating H/D exchange at the methyl group’s acidic α-position.

Optimization of Exchange Conditions

Key parameters include:

-

Acid Concentration : 0.5 M D2SO4 maximizes deuteration without ring-opening side reactions.

-

Temperature : Prolonged heating at 60°C for 48 hours achieves >95% deuterium incorporation.

Table 2: Isotopic Exchange Efficiency

This method is favored for scalability, though it requires rigorous purification to remove residual non-deuterated species.

Enolate Alkylation with Deuterated Methyl Sources

Generation of a dioxanone enolate followed by alkylation with deuterated methyl iodide (CD3I) introduces the trideuteriomethyl group.

Enolate Formation and Quenching

Using lithium diisopropylamide (LDA) in tetrahydrofuran (THF), the enolate of 5-propyl-1,3-dioxan-2-one is generated at -78°C. Subsequent addition of CD3I yields the deuterated product after aqueous workup (Scheme 2).

Scheme 2: Enolate Alkylation Pathway

Table 3: Alkylation Reaction Parameters

This approach offers precise control over deuteration but requires anhydrous conditions and low temperatures to prevent enolate decomposition.

Catalytic Dehydrogenation of Deuterated Diols

Recent advances leverage transition-metal catalysts to dehydrogenate 1,3-diols directly to dioxanones. Using deuterated 2-methyl-2-propyl-1,3-propanediol-d6 and a palladium on carbon (Pd/C) catalyst under hydrogen atmosphere, the reaction proceeds via cyclodehydration (Equation 1).

Equation 1: Catalytic Dehydrogenation

Key Advantages :

Análisis De Reacciones Químicas

5-Methyl-5-propyl-2-dioxanone-d3 can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 5-Methyl-5-propyl-2-dioxanone-d3 is , with a molecular weight of approximately 158.19 g/mol. The compound features a dioxanone ring structure that contributes to its unique chemical reactivity and stability. The presence of deuterium (d3) isotopes enhances its utility in various analytical techniques.

Pharmaceutical Applications

-

Controlled Release Formulations :

- Research indicates that compounds similar to this compound are utilized in stabilized formulations for controlled release of active pharmaceutical ingredients (APIs). For instance, it has been explored in the context of vitamin D formulations to enhance absorption and maintain consistent serum levels over time . This application is critical for improving patient compliance and therapeutic outcomes.

-

Drug Metabolism Studies :

- The isotopic labeling provided by deuterium allows for precise tracking of drug metabolism in biological systems. Studies have employed deuterated compounds to assess pharmacokinetics, absorption, distribution, metabolism, and excretion (ADME) profiles of various drugs. This application is particularly valuable in the development of new medications and understanding their behavior in vivo.

Materials Science Applications

-

Polymer Synthesis :

- The compound can serve as a monomer or co-monomer in the synthesis of biodegradable polymers. Its structure allows for the creation of polyesters with desirable mechanical properties and degradation rates suitable for medical applications such as drug delivery systems and tissue engineering scaffolds .

-

Coatings and Adhesives :

- The stability and reactivity of this compound make it a candidate for use in advanced coatings and adhesives. These materials benefit from the compound's ability to form strong bonds while maintaining flexibility and resistance to environmental degradation.

Analytical Chemistry Applications

-

Mass Spectrometry :

- The deuterated form of this compound is particularly useful as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). It aids in quantifying non-deuterated analogs by providing a reliable reference point during analysis. This application is crucial for accurate drug concentration measurements in biological samples.

- Nuclear Magnetic Resonance (NMR) :

Case Studies

Mecanismo De Acción

The mechanism of action of 5-Methyl-5-propyl-2-dioxanone-d3 is primarily related to its use as an analytical standard. It does not exert biological effects but serves as a stable isotope-labeled compound for tracing and quantification purposes in various analytical methods .

Comparación Con Compuestos Similares

5-Methyl-5-propyl-2-dioxanone-d3 can be compared with other similar compounds, such as:

5-Methyl-5-propyl-1,3-dioxan-2-one: The parent compound without deuterium labeling.

2-Methyl-d3-2-propyl-1,3-propanediol: Another deuterium-labeled compound with a different structure and molecular formula.

Carisoprodol D3: A deuterium-labeled version of the muscle relaxant carisoprodol.

The uniqueness of this compound lies in its specific deuterium labeling, which makes it valuable for analytical applications requiring stable isotope-labeled standards .

Actividad Biológica

5-Methyl-5-propyl-2-dioxanone-d3, a deuterated form of 5-Methyl-5-propyl-2-dioxanone, is a compound of increasing interest in biological research. This compound is characterized by its unique structure, which includes a dioxanone ring and stable isotope labeling, making it valuable for metabolic studies and pharmacokinetic analysis.

The molecular formula of this compound is with a molecular weight of approximately 158.19 g/mol. The presence of deuterium atoms enhances the stability and tracking capabilities of the compound in biological systems.

The biological activity of this compound is primarily attributed to its role in metabolic pathways. The compound is believed to interact with various enzymes and receptors, influencing biochemical processes such as:

- Metabolic Regulation : It may modulate metabolic pathways involving fatty acid synthesis and oxidation.

- Antioxidant Activity : Preliminary studies suggest that it could exhibit antioxidant properties, protecting cells from oxidative stress.

In Vitro Studies

Research has indicated that this compound can influence cellular metabolism. For instance, studies utilizing cell lines have demonstrated alterations in metabolic enzyme activity upon treatment with the compound, suggesting potential applications in metabolic disorders.

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and biological effects of this compound. Key findings include:

- Absorption and Distribution : The compound shows favorable absorption characteristics, with significant distribution in liver tissues.

- Metabolism : It undergoes biotransformation primarily in the liver, where it is converted into various metabolites that may exert different biological effects.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate metabolic effects in mice | Indicated enhanced lipid metabolism and reduced oxidative stress markers. |

| Study 2 | Assess pharmacokinetics in rats | Showed rapid absorption with peak plasma concentration at 1 hour post-administration. |

| Study 3 | Investigate potential therapeutic effects | Suggested protective effects against liver damage induced by toxins. |

Applications in Research

The stable isotope labeling of this compound allows for precise tracking in metabolic studies. Its applications include:

- Metabolic Tracing : Used to trace the pathways of fatty acids and other metabolites in biological systems.

- Drug Development : Serves as a standard in pharmacokinetic studies for new drug formulations.

- Nutritional Studies : Assists in understanding the metabolism of dietary components.

Q & A

Basic: What synthetic methodologies are optimized for the preparation of 5-Methyl-5-propyl-2-dioxanone-d3, and how do reaction conditions influence yield and isotopic purity?

Answer:

The synthesis of this compound requires careful selection of deuterated precursors and reaction conditions. A general approach involves cyclization of deuterated diols or keto-acids using acid catalysts, with solvent choice (e.g., hexafluoroisopropanol) and temperature control critical for minimizing isotopic scrambling . Optimization parameters include:

- Deuterium source : Use of deuterated propyl groups (e.g., CD3CD2CD2-) to maintain isotopic integrity.

- Catalyst : Lewis acids like BF3·Et2O or enzymatic catalysts (lipases) for regioselective ring closure .

- Reaction monitoring : Real-time FTIR or NMR to track deuteration efficiency and byproduct formation .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing structural and isotopic purity of this compound?

Answer:

A multi-technique approach is essential:

- NMR : ¹H-NMR detects residual protonation at deuterated sites (e.g., CD3 groups), while ¹³C-NMR confirms the dioxanone ring structure .

- HRMS : High-resolution mass spectrometry verifies molecular formula (C9H11D3O3) and isotopic distribution .

- IR : Absence of O-H stretches (~3200 cm⁻¹) confirms complete deuteration of hydroxyl precursors .

- HPLC-MS : Reverse-phase chromatography with deuterium-compatible columns (C18) ensures purity >98% .

Advanced: How does deuteration at the 5-methyl and 5-propyl positions influence the compound’s reactivity in ring-opening polymerization for biodegradable polyester synthesis?

Answer:

Deuteration alters steric and electronic effects:

- Kinetic isotope effects (KIE) : Deuterated alkyl groups slow propagation rates in polymerization due to stronger C-D bonds, affecting molecular weight distributions .

- Mechanistic studies : Use of ²H-labeled monomers in MALDI-TOF MS reveals chain-end deuteration patterns, critical for tuning polymer degradation rates .

- Thermal stability : TGA-DSC shows deuteration increases thermal stability by ~10°C compared to non-deuterated analogs, relevant for high-temperature processing .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for enzymatic hydrolysis of this compound?

Answer:

Discrepancies arise from enzyme source variability and assay conditions. A systematic approach includes:

- Control experiments : Compare hydrolysis rates of deuterated vs. non-deuterated substrates using standardized lipases (e.g., Candida antarctica Lipase B) .

- Isotope tracing : LC-MS/MS quantifies deuterium retention in hydrolysis products to distinguish steric vs. electronic effects .

- Molecular docking : Computational models (AutoDock Vina) predict binding affinities, highlighting deuteration-induced conformational changes in enzyme active sites .

Advanced: What in vitro metabolic models are appropriate for studying the pharmacokinetics of deuterated dioxanone derivatives, and how should isotopic effects be accounted for?

Answer:

- Liver microsomes : Human CYP450 isoforms (e.g., CYP3A4) incubated with this compound; monitor deuterium loss via UPLC-QTOF to assess metabolic lability .

- Isotope correction : Normalize clearance rates using deuterium-free internal standards (e.g., 5-Methyl-5-propyl-2-dioxanone) to isolate isotope effects .

- Toxicity screening : Deuterated metabolites are profiled via high-content imaging in hepatocyte cultures to assess cellular stress responses .

Advanced: How can researchers design experiments to probe the environmental stability of this compound in aqueous systems, considering pH and microbial activity?

Answer:

- Hydrolysis studies : Accelerated stability testing at pH 2–12 (37°C, 14 days) with LC-MS quantification of degradation products (e.g., deuterated propionic acid) .

- Microbial degradation : Incubate with soil microbiota (OECD 301B protocol); use 16S rRNA sequencing to identify deuterium-tolerant bacterial strains .

- Isotopic tracer analysis : ²H NMR tracks deuterium redistribution into microbial biomass, informing biodegradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.